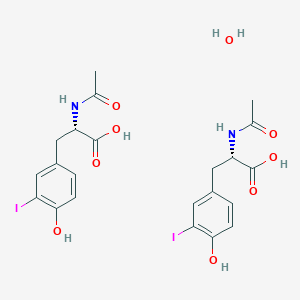

N-Acetyl-3-iodo-L-tyrosine hemihydrate

Descripción general

Descripción

N-Acetyl-3-iodo-L-tyrosine hemihydrate is a chemical compound with the molecular formula C₁₁H₁₄INO₅ and a molecular weight of 716.3 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Acetyl-3-iodo-L-tyrosine hemihydrate can be synthesized through the iodination of N-acetyl-L-tyrosine. The iodination process typically involves the use of iodine or iodinating agents under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the tyrosine molecule. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to achieve high yields and purity of the final product. The process may involve multiple steps, including purification techniques such as crystallization or chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine hemihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodinated compound back to its non-iodinated form or other reduced products.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce non-iodinated tyrosine derivatives, and substitution reactions can result in various functionalized tyrosine analogs.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Nutritional Support:

N-Acetyl-3-iodo-L-tyrosine is utilized in parenteral nutrition formulations. It serves as a source of nitrogen for patients who cannot tolerate oral intake. The compound helps preserve protein levels and reduce catabolism during stress conditions, which is crucial for recovery in critically ill patients .

Cognitive Enhancement:

Research indicates that N-acetyl derivatives of tyrosine can enhance cognitive function, particularly under stress. They are believed to support the synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—which are vital for mood regulation and cognitive performance . This makes N-Acetyl-3-iodo-L-tyrosine a candidate for nootropic applications, potentially benefiting individuals with ADHD or those exposed to high-stress environments .

Neuroscience Research

Neurotransmitter Synthesis:

N-Acetyl-3-iodo-L-tyrosine acts as a precursor for neurotransmitters. Its acetylation enhances solubility and absorption, allowing for more efficient delivery to the brain where it can influence neurotransmitter levels . Studies have shown that supplementation can lead to improved working memory and cognitive flexibility, particularly in stressful situations .

Stress Response Modulation:

The compound has been studied for its role in modulating the body's response to stress. By increasing dopamine levels, it may help mitigate the effects of stress on cognitive function and emotional well-being . This application is particularly relevant for individuals experiencing chronic stress or sleep deprivation.

Dietary Supplements

Enhanced Bioavailability:

Compared to standard L-Tyrosine, N-Acetyl-3-iodo-L-tyrosine exhibits superior bioavailability due to its chemical structure. This makes it a preferred choice in dietary supplements aimed at enhancing mental performance and reducing fatigue during prolonged cognitive tasks .

Applications in Sports Nutrition:

Athletes may benefit from N-Acetyl-3-iodo-L-tyrosine as it can help maintain performance during intense physical activity by supporting neurotransmitter levels that regulate mood and focus .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine hemihydrate involves its interaction with specific molecular targets and pathways. As an iodinated amino acid derivative, it can be incorporated into proteins and peptides, affecting their structure and function. The compound’s iodinated structure allows it to participate in various biochemical processes, including enzyme inhibition and regulation of cell growth and differentiation. Its radioiodinated derivatives are used in imaging techniques to visualize biological processes in vivo.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-tyrosine: A non-iodinated analog used in similar biochemical studies.

3-Iodo-L-tyrosine: Another iodinated derivative with different acetylation patterns.

L-Tyrosine: The parent amino acid from which N-Acetyl-3-iodo-L-tyrosine hemihydrate is derived.

Uniqueness

This compound is unique due to its specific iodination and acetylation, which confer distinct chemical and biological properties. Its ability to be radioiodinated makes it particularly valuable in medical imaging and diagnostic applications.

Actividad Biológica

N-Acetyl-3-iodo-L-tyrosine hemihydrate (NAIYH) is a compound of significant interest in biochemical and medical research due to its unique structural properties and biological activities. This article explores the biological activity of NAIYH, focusing on its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

NAIYH is an iodinated derivative of L-tyrosine, a non-essential amino acid that plays a crucial role in the biosynthesis of neurotransmitters and hormones. The presence of the iodine atom enhances its biochemical properties, making it a valuable compound for various applications, particularly in medical imaging and therapeutic development.

Target Enzymes and Pathways

NAIYH primarily interacts with enzymes involved in protein synthesis and thyroid hormone production. Its mechanism includes:

- Inhibition of Enzyme Activity : NAIYH acts as an inhibitor for specific enzymes, disrupting normal protein synthesis pathways. This inhibition can lead to altered cellular functions, particularly in thyroid tissues where iodine plays a critical role in hormone synthesis.

- Impact on Thyroid Hormones : The compound has been utilized in research focused on thyroid disorders, leveraging its iodinated structure to influence thyroid hormone levels and activity .

In Vitro Studies

In vitro studies have demonstrated that NAIYH can affect various cellular processes:

- Cell Proliferation : Research indicates that NAIYH can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neurotransmitter Synthesis : Excessive concentrations of related iodinated compounds have been shown to inhibit tyrosine hydroxylase activity, which is essential for dopamine biosynthesis. This inhibition may contribute to Parkinson-like symptoms observed in experimental models .

In Vivo Studies

Animal studies have provided insights into the physiological effects of NAIYH:

- Parkinson's Disease Models : In murine models, high concentrations of 3-iodo-L-tyrosine (a related compound) resulted in Parkinson-like features due to the inhibition of dopamine synthesis. These findings highlight the importance of dosage and the potential neurotoxic effects associated with iodinated tyrosines .

Applications in Medicine

NAIYH has several promising applications in medical research:

- Thyroid Disorders : NAIYH is being investigated for its role in developing therapies for thyroid-related conditions due to its ability to modulate hormone production.

- Cancer Research : The compound's inhibitory effects on cell proliferation make it a candidate for further exploration in cancer treatment strategies.

- Diagnostic Imaging : As a precursor for radioiodinated compounds, NAIYH is utilized in positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of various diseases.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYCUTSENZMQNW-NAWJVIAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23277-49-8 | |

| Record name | N-Acetyl-3-iodo-L-tyrosine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ESX7YOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.